

# L-Asparagine Monohydrate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *L-Asparagine monohydrate*

Cat. No.: B3426648

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## Introduction

L-Asparagine, a non-essential  $\alpha$ -amino acid, plays a pivotal role in a multitude of physiological processes, from protein synthesis to nervous system function.<sup>[1][2]</sup> First isolated in 1806 from asparagus juice by French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet, it holds the distinction of being the first amino acid to be discovered.<sup>[2][3]</sup> As a non-essential amino acid, L-Asparagine can be synthesized by the human body and is not required directly from the diet.<sup>[1][4][5]</sup> Its monohydrate form, **L-Asparagine monohydrate**, is a common crystalline form used in research and various biochemical applications.

This technical guide provides an in-depth overview of **L-Asparagine monohydrate**, focusing on its core biochemistry, metabolic pathways, and its significant implications in health and disease, particularly in the context of cancer metabolism and drug development.

## Physicochemical Properties of L-Asparagine Monohydrate

**L-Asparagine monohydrate** is a polar, aliphatic amino acid.<sup>[5]</sup> Its key physicochemical properties are summarized in the table below, providing essential data for researchers in experimental design and application.

Property	Value	Reference
CAS Number	5794-13-8	[6][7]
Molecular Formula	C <sub>4</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	[8]
Molecular Weight	150.13 g/mol	[7][8]
Appearance	White crystalline powder	[9]
Melting Point	233-235 °C (decomposes)	[6][7]
Solubility in Water	22 g/L (20 °C)	[6]
pH	4.0 - 5.5 (20 g/L in H <sub>2</sub> O at 20 °C)	[6]
Optical Activity	[α] <sub>20/D</sub> +33.0° to +36.3° (c=10 in 6 M HCl)	
Density	1.543 g/cm <sup>3</sup>	[7]

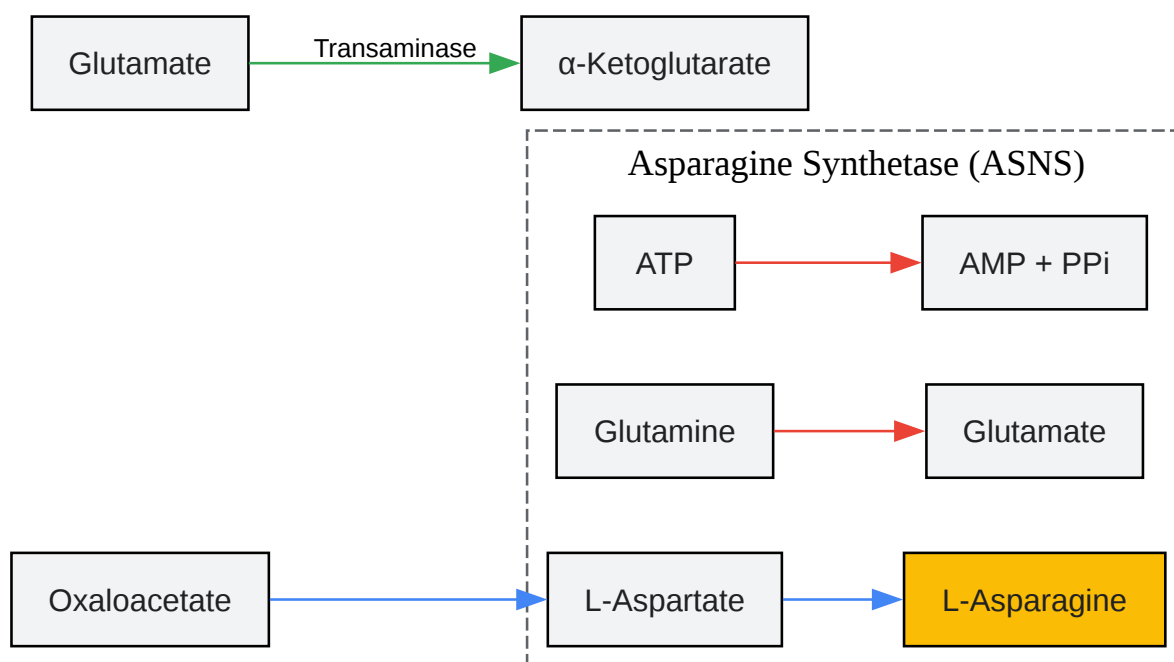
## Biosynthesis and Metabolism

The human body synthesizes L-Asparagine from central metabolic intermediates, linking nitrogen and energy metabolism.[4]

### Biosynthesis Pathway

The synthesis of L-Asparagine is a two-step process primarily occurring in the liver.[4]

- **Formation of Aspartate:** The precursor for asparagine is oxaloacetate, a key intermediate in the citric acid cycle. A transaminase enzyme converts oxaloacetate to L-aspartate by transferring an amino group from glutamate.[2][5]
- **Formation of Asparagine:** The enzyme Asparagine Synthetase (ASNS) catalyzes the final step. It facilitates the ATP-dependent transfer of an amide group from glutamine to aspartate, yielding L-asparagine, glutamate, AMP, and pyrophosphate.[2][4][5][10] This reaction is crucial for maintaining cellular asparagine homeostasis.



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Caption: Biosynthesis pathway of L-Asparagine from oxaloacetate.

## Catabolism

The breakdown of L-Asparagine is catalyzed by the enzyme L-asparaginase, which hydrolyzes asparagine into L-aspartic acid and ammonia.[3][11] This process is particularly important in therapeutic contexts, as some cancer cells are deficient in ASNS and rely on extracellular asparagine.[10]

## Core Biological Functions

L-Asparagine is integral to numerous cellular functions beyond its role as a protein building block.

- **Protein Synthesis and Stability:** As one of the 20 proteinogenic amino acids, asparagine is a fundamental component of proteins, contributing to their structure and function.[1][2] Its side chain can form hydrogen bonds, often found at the ends of alpha-helices and in beta-sheet turns, contributing to protein stability.[3]

- **Nervous System Function:** Asparagine is crucial for the development and function of the brain.[3] It serves as a precursor for the synthesis of neurotransmitters, including glutamate and aspartate, thereby influencing neuronal signaling, learning, and memory.[1][2]
- **Glycoprotein Synthesis:** It provides key sites for N-linked glycosylation, a critical post-translational modification where carbohydrate chains are attached to proteins.[3][4] This process is essential for proper protein folding, stability, and cell signaling.[4]
- **Ammonia Detoxification:** Asparagine plays a role in the transport of nitrogen and the detoxification of ammonia, a toxic byproduct of protein metabolism.[1][2] It acts as a non-toxic carrier, facilitating the safe removal of ammonia from the body through the urea cycle.[1][2]

## Role in Cancer and Drug Development

The metabolism of asparagine is a critical area of research in oncology, as many cancer cells exhibit a unique dependency on this amino acid.

### Asparagine Dependency in Cancer

While most normal cells can synthesize sufficient asparagine, certain cancer cells, notably those of acute lymphoblastic leukemia (ALL), have low expression of Asparagine Synthetase (ASNS).[10][12] This metabolic vulnerability makes them dependent on extracellular sources of asparagine for their rapid proliferation.[4][13] This dependency is not limited to leukemia; several solid tumors also show a reliance on asparagine.[14][15]

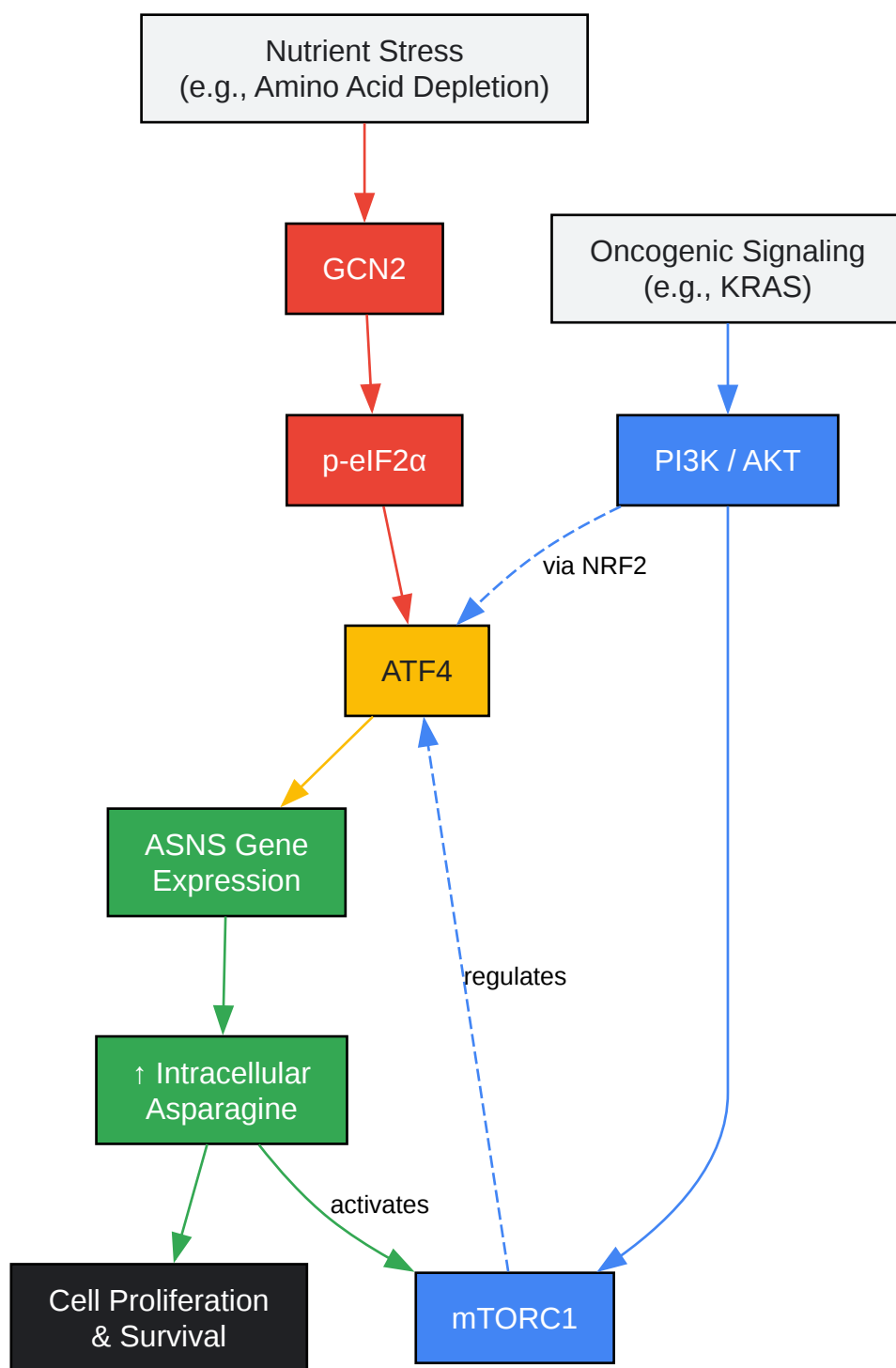
### L-Asparaginase Therapy

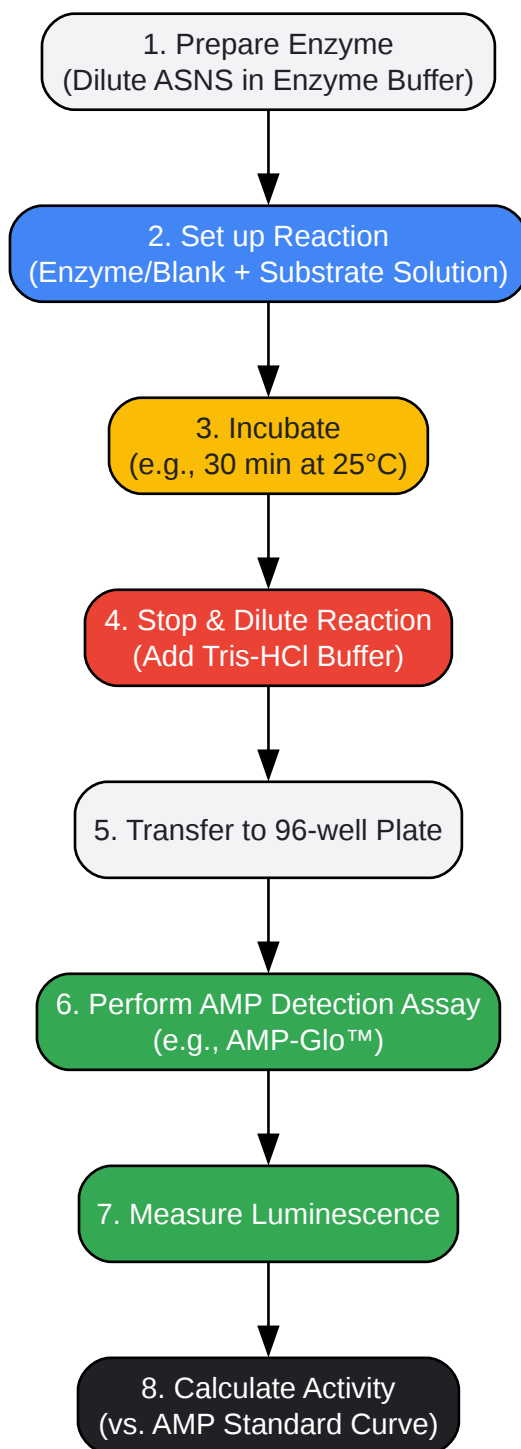
The discovery of this dependency led to the development of L-asparaginase as a cornerstone chemotherapy for ALL.[4][12] This enzyme depletes circulating asparagine, effectively starving the cancer cells and leading to apoptosis.[4][10]

### Signaling Pathways and Therapeutic Resistance

Resistance to L-asparaginase therapy often correlates with the upregulation of ASNS expression in cancer cells.[10][16] Several signaling pathways are implicated in the regulation of ASNS and asparagine metabolism in tumors, representing potential targets for overcoming resistance.

- **PI3K/AKT/mTOR Pathway:** In several cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer, this pathway promotes ASNS expression, contributing to asparagine biosynthesis and resistance to nutrient depletion.[\[12\]](#)[\[14\]](#)[\[15\]](#)
- **ATF4 and the Amino Acid Response (AAR) Pathway:** Under conditions of amino acid starvation, the GCN2-eIF2 $\alpha$ -ATF4 pathway is activated.[\[12\]](#)[\[13\]](#) ATF4 is a key transcription factor that drives the expression of ASNS to restore asparagine levels and promote cell survival.[\[12\]](#)[\[13\]](#)[\[15\]](#)





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